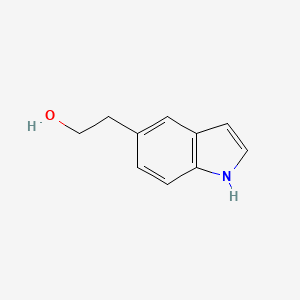

1H-Indole-5-ethanol

Description

Significance of Indole (B1671886) Scaffolds in Chemical Biology

The indole scaffold is widely regarded as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to interact with a broad spectrum of biological targets nih.govbenthamdirect.comresearchgate.net. This structural unit is found in numerous natural products, including alkaloids and essential amino acids like tryptophan, as well as in many synthetic drugs nih.govjpionline.orgbohrium.comrsc.org. The incorporation of the indole moiety often imparts desirable pharmacological properties, making it a key component in the development of therapeutic agents.

Indole derivatives are known to exhibit a wide range of biological activities, encompassing anticancer, anti-inflammatory, antimicrobial, antioxidant, anticonvulsant, antidepressant, antiparasitic, antifungal, antimalarial, and neuroprotective effects bohrium.comrsc.orgmdpi.comresearchgate.netresearchgate.net. These compounds interact with diverse biological pathways and cellular targets, including protein kinases, G-protein coupled receptors (GPCRs), and serotonin (B10506) receptors nih.govmdpi.commdpi.com. Consequently, indole derivatives are instrumental in addressing various health challenges, from cancer and infectious diseases to metabolic and neurodegenerative disorders mdpi.com. Notable examples of drugs featuring the indole scaffold include indomethacin (B1671933) (anti-inflammatory), sumatriptan (B127528) (migraine treatment), ondansetron (B39145) (antiemetic), and tadalafil (B1681874) (erectile dysfunction) nih.govbenthamdirect.comresearchgate.netderpharmachemica.com.

Significance of Indole Scaffolds in Material Science

Beyond their biological applications, indole derivatives also find utility in material science. For instance, indole-5-carboxylic acid has been employed in the electrochemical synthesis of poly(indole-5-carboxylic acid) (PICA) films chemicalbook.com. Furthermore, certain indole derivatives, such as N-phenyl-1H-Indole-5-carboxamide, have demonstrated room-temperature phosphorescence (RTP) when immobilized in polymer matrices like poly(vinyl alcohol) (PVA) films, indicating potential applications in areas requiring luminescent materials mdpi.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-5-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-6-4-8-1-2-10-9(7-8)3-5-11-10/h1-3,5,7,11-12H,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANLUIKBHJYUBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281232-81-3 | |

| Record name | 2-(1H-indol-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Indole 5 Ethanol and Analogous Indole Structures

Classical and Established Indole (B1671886) Synthesis Reactions

Classical indole syntheses have laid the groundwork for accessing the indole core, offering robust routes that have been refined over decades. Adaptations of these methods are crucial for targeting specifically substituted indoles.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely utilized and versatile methods for indole ring formation wikipedia.orgwikipedia.orgbhu.ac.in. This reaction involves the acid-catalyzed cyclization of phenylhydrazones, typically derived from the condensation of phenylhydrazines with aldehydes or ketones wikipedia.orgsharif.edu.

For the synthesis of 1H-Indole-5-ethanol or its derivatives, the Fischer indole synthesis can be adapted by employing phenylhydrazines substituted at the para position with a precursor to the ethanol (B145695) moiety. For example, a phenylhydrazine (B124118) bearing a protected hydroxyl group or an ester at the para position could be used. Following the indole formation, subsequent chemical transformations, such as reduction of an ester to an alcohol or deprotection of a hydroxyl group, would yield the desired ethanol side chain at the C5 position bhu.ac.inrsc.org. The reaction is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃) wikipedia.orgsharif.edumdpi.com.

Table 1: Representative Fischer Indole Synthesis Conditions

| Starting Materials | Catalyst/Conditions | Product Type (General) | Yield (%) | Reference(s) |

| Phenylhydrazine + Ketone/Aldehyde | Acid catalyst (e.g., H₂SO₄, HCl, PPA, TsOH) | Indole derivatives | Variable | wikipedia.orgbhu.ac.insharif.edu |

| p-Substituted Phenylhydrazine + Ketone/Aldehyde | Acid catalyst | 5-Substituted Indoles | Variable | wikipedia.orgbhu.ac.insharif.edu |

| Phenylhydrazine + 1,4-cyclohexanedione (B43130) monoethyleneacetal | Methanesulfonic acid (MsOH), reflux in MeOH | Tricyclic Indole | 84 | rsc.org |

| (4-chlorophenyl)hydrazine hydrochloride + (2-naphthyl)acetylene | Polyphosphoric acid (PPA), EtOH, reflux | 5-Chloro-2-(naphthalen-2-yl)-1H-indole | 77 | mdpi.com |

Other Cyclization and Ring-Forming Approaches

Several other classical methods offer alternative pathways to substituted indoles, adaptable for the synthesis of indole-ethanol derivatives.

Nenitzescu Indole Synthesis: This reaction, reported by Costin Nenițescu in 1929, involves the condensation of 1,4-benzoquinones with β-aminocrotonic esters to yield 5-hydroxyindole (B134679) derivatives wikipedia.orgresearchgate.net. While directly producing a hydroxyl group at C5, this method can be a precursor to 1H-Indole-5-ethanol through subsequent reduction or etherification/reduction steps. The reaction mechanism typically involves a Michael addition followed by cyclization and elimination wikipedia.orgresearchgate.net.

Table 2: Nenitzescu Indole Synthesis

| Starting Materials | Reagents/Conditions | Product Type (General) | Yield (%) | Reference(s) |

| 1,4-Benzoquinone + β-aminocrotonic ester | Various solvents, often polar; room temperature to reflux | 5-Hydroxyindoles | Variable | wikipedia.orgresearchgate.net |

Leimgruber-Batcho Indole Synthesis: This widely used method constructs indoles from o-nitrotoluenes. It involves the formation of an enamine intermediate using reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), followed by reductive cyclization wikipedia.orgwikipedia.org. By employing o-nitrotoluenes substituted at the 4-position (which corresponds to the 5-position of the indole ring), this method can be adapted to synthesize 5-substituted indoles. The reductive cyclization can be achieved using various reducing agents such as H₂/Raney Ni, H₂/Pd-C, SnCl₂, or Fe/acetic acid wikipedia.orgpsu.edu.

Table 3: Leimgruber-Batcho Indole Synthesis

| Starting Materials | Reagents/Conditions | Product Type (General) | Yield (%) | Reference(s) |

| o-Nitrotoluene + DMFDMA | Pyrrolidine, DMFDMA; followed by reduction (e.g., H₂/Pd-C, Raney Ni/N₂H₄) | Indoles | High | wikipedia.orgwikipedia.org |

| 4-Substituted o-Nitrotoluene + DMFDMA | Pyrrolidine, DMFDMA; followed by reduction | 5-Substituted Indoles | High | wikipedia.orgwikipedia.org |

Bartoli Indole Synthesis: This reaction involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents, typically yielding 7-substituted indoles wikipedia.orgjk-sci.comresearchgate.net. While primarily used for 7-substitution, modifications or alternative starting materials might allow for access to other substitution patterns, though it is less directly applicable for 5-substitution compared to Fischer or Leimgruber-Batcho methods. The reaction mechanism involves a series of additions and rearrangements wikipedia.orgjk-sci.com.

Madelung Synthesis: This method involves the intramolecular cyclization of N-phenylamides using strong bases at high temperatures bhu.ac.inwikipedia.org. It is generally limited to simpler indoles due to the harsh conditions. Modern variants have been developed to achieve milder conditions and broader substrate scope wikipedia.org.

Modern and Eco-Friendly Synthetic Strategies

Recent advancements have focused on developing more efficient, selective, and environmentally benign methods for indole synthesis, including catalytic and electrochemical approaches.

Catalytic Reaction Pathways

Catalysis plays a pivotal role in modern indole synthesis, enabling milder reaction conditions, improved yields, and enhanced selectivity.

Transition Metal Catalysis: Palladium, copper, and cobalt catalysts have been employed in various indole-forming reactions, including cross-coupling, C-H activation, and cyclization reactions wikipedia.orgmdpi.com. For instance, palladium-catalyzed cross-coupling reactions can be integrated into Fischer indole synthesis wikipedia.org. Transition metal-catalyzed cyclization of ortho-alkenylanilines is also a viable route mdpi.com.

Organocatalysis: Metal-free catalytic systems utilizing organocatalysts like amino acids (e.g., L-proline) or organic bases (e.g., DBU, TBAF) have been developed for multicomponent reactions leading to substituted indoles rsc.orgresearchgate.netdergipark.org.trchemijournal.com. These methods often involve condensation reactions, Michael additions, or Friedel-Crafts alkylations, promoting the formation of 3-substituted indoles or other functionalized derivatives rsc.orgdergipark.org.trchemijournal.com.

Heterogeneous Catalysis: The use of solid acid catalysts (e.g., phosphated zirconia) or supported catalysts (e.g., functionalized chitosan) offers advantages in terms of catalyst recovery and recyclability rsc.orgtandfonline.com.

Table 4: Examples of Catalytic Indole Synthesis

| Catalyst/Method | Substrates | Reaction Type | Product Type (General) | Yield (%) | Reference(s) |

| L-Proline | Indoles, aldehydes, malononitrile | Condensation | 3-Substituted Indoles | Up to 98 | rsc.org |

| Alkaline-functionalized chitosan | Indoles, aldehydes, malononitrile | Condensation | 3-Substituted Indoles | Variable | rsc.org |

| Palladium-catalyzed cross-coupling | Aryl bromides and hydrazones | Fischer indole synthesis variant | Indoles | Variable | wikipedia.org |

| Cobalt(III) catalysis | N-alkyl-N-arylhydrazines | Intramolecular cyclization | Indoles | Variable | mdpi.com |

| Metal-free, PPA-mediated | Alkynes and arylhydrazines | Tandem hydroamination–cyclization | Indoles | 73-81 | mdpi.com |

| Catalyst-free (electrolyte, ethanol solvent) | Indole, aldehyde, malononitrile | One-pot multi-component reaction | 3-Substituted Indoles | Variable | dergipark.org.tr |

Electrochemical Synthesis Techniques

Electrochemical methods offer a sustainable and often metal-free alternative for indole synthesis, utilizing electrons as the "reagent" to drive reactions rsc.orgorganic-chemistry.orgresearchgate.netacs.org.

Electrochemical C-H Amination: Iodine-mediated electrochemical intramolecular C(sp²)-H amination of 2-vinyl anilines enables the switchable synthesis of indolines and indoles organic-chemistry.org. This approach is metal-free and uses iodine as a mediator, avoiding stoichiometric oxidants organic-chemistry.org.

Electrochemical Annulation: Oxidative [3+2] annulation of p-methoxy anilines with enaminones can be achieved electrochemically to produce 3-acyl indoles researchgate.net. This method is noted for its mild conditions and operational simplicity researchgate.net.

Electrochemical Triamination: An electrocatalytic triamination of alkynes, mediated by TEMPO, allows for the controllable synthesis of functionalized indolines and indoles rsc.org. This strategy avoids transition metals and external oxidants rsc.org.

Electrochemical Phosphorylation: A Cp₂Fe-catalyzed electrochemical process has been developed for the phosphorylation of indoles, offering a mild and efficient route to phosphorylated indole derivatives acs.org.

Table 5: Examples of Electrochemical Indole Synthesis

| Electrochemical Method | Substrates | Catalyst/Mediator | Conditions | Product Type (General) | Yield (%) | Reference(s) |

| Iodine-Mediated C(sp²)-H Amination | 2-vinyl anilines | Iodine | Metal-free, CH₃CN/H₂O, constant current | Indolines/Indoles | Up to 96 | organic-chemistry.org |

| Oxidative [3+2] Annulation | p-methoxy anilines + enaminones | Electrochemical | Mild conditions, external oxidant-free | 3-Acyl indoles | Moderate to Good | researchgate.net |

| Electrochemical Triamination | Alkynes | TEMPO | Electrochemical, N-H cleavage | Indolines/Indoles | Variable | rsc.org |

| Cp₂Fe-catalyzed Electrochemical Phosphorylation | Indoles | Cp₂Fe | Electrochemical | Phosphorylated Indoles | Moderate to Excellent | acs.org |

Strategies for Substituted Indole Ethanol Derivatives

The synthesis of 1H-Indole-5-ethanol specifically requires strategies that can introduce or reveal an ethanol group at the C5 position. This can be achieved through:

Functionalization of Pre-formed Indoles: Indoles with a suitable functional group at the C5 position can be modified. For example, a 5-ester or 5-carboxylic acid substituted indole can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) derpharmachemica.com. Alternatively, a 5-hydroxyindole, accessible via the Nenitzescu synthesis, can be alkylated and then reduced, or directly converted to an ethanol group through multi-step processes.

Building Blocks with Latent Ethanol Groups: As discussed in the classical methods, using starting materials that already contain a protected or precursor form of the ethanol group at the appropriate position (e.g., para-substituted phenylhydrazine for Fischer synthesis, or 4-substituted o-nitrotoluene for Leimgruber-Batcho synthesis) is a direct approach.

C-H Functionalization: Modern catalytic methods are increasingly exploring direct C-H functionalization of indoles. While specific examples for introducing an ethanol group at C5 electrochemically or catalytically might be emerging, these techniques hold promise for more atom-economical syntheses. For instance, reactions involving ethanol as a solvent have been reported for cyclization to form indole derivatives rsc.org.

Table 6: Strategies for Introducing Ethanol Functionality at C5

| Target Functional Group at C5 | Precursor Functional Group at C5 | Transformation Method | Reagents/Conditions | Product Type (General) | Yield (%) | Reference(s) |

| -CH₂CH₂OH | -CO₂R (Ester) | Reduction | LiAlH₄, NaBH₄ | Indole-5-ethanol | Variable | derpharmachemica.com |

| -CH₂CH₂OH | -COOH (Carboxylic Acid) | Reduction | LiAlH₄ | Indole-5-ethanol | Variable | derpharmachemica.com |

| -CH₂CH₂OH | -OH (Hydroxyl) | Alkylation followed by reduction, or other multi-step conversion | Various alkylating agents, reducing agents | Indole-5-ethanol | Variable | wikipedia.orgresearchgate.net |

| -CH₂CH₂OH | -CH₂CH₂X (Halide) | Nucleophilic substitution with acetate (B1210297) followed by hydrolysis/reduction | Acetic acid salts, reducing agents | Indole-5-ethanol | Variable | - |

The development of efficient synthetic routes to 1H-Indole-5-ethanol and its derivatives is crucial for their application in medicinal chemistry and materials science, leveraging the diverse reactivity and biological relevance of the indole core.

Compound List

1H-Indole-5-ethanol

Indole

5-Hydroxyindoles

Indolines

2,3-Diamino indoles

2,3-Diimino indolines

3-Acyl indoles

Indole-5-carboxylic acid

3-Substituted indoles

5-Substituted Indoles

7-Substituted Indoles

2-Substituted Indoles

3-Acetylindole

1-Methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indol-5-ethanesulfonamide

Naratriptan

N-methyl-3-(phenylthio)-1H-indol-5-ethanesulfonamide

Ethyl 2-methylindole-5-carboxylate

5-Methyl-2-phenyl-1H-indole

5-Chloro-2-(naphthalen-2-yl)-1H-indole

2-(2-Naphthyl)-1H-indole

5,6-Dimethyl-2-phenyl-1H-indole

3-(2-(benzamido)ethyl)-1H-indol-1-yl) acetic acid

Methyl 2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl) acetate

2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl) acetic acid

Tryptophan

Indometacin

L-761,066

LY311727

(-)-Penitrem D

Minfiensine

Mersicarpine

Murrayanine

Perophoramidine

Dictyodendrins E

Regioselective Functionalization

Achieving regioselective functionalization of the indole core is paramount for constructing complex indole derivatives with precise substitution patterns. The indole nucleus presents multiple sites for chemical modification, including the nitrogen atom (N1), the pyrrole (B145914) ring carbons (C2, C3), and the benzene (B151609) ring carbons (C4, C5, C6, C7). For compounds like 1H-Indole-5-ethanol, selective functionalization at the C5 position of the benzene ring is crucial.

Modern synthetic strategies leverage various approaches to achieve this selectivity:

C-H Activation and Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for directly functionalizing specific C-H bonds within the indole framework. While many studies focus on the more reactive C2 and C3 positions, methods are being developed to target the benzene ring. For instance, directed C-H activation, often employing directing groups, can enable functionalization at specific positions on the benzene moiety jpionline.orgresearchgate.netthieme-connect.com. Palladium, rhodium, and ruthenium catalysts are frequently employed in these transformations researchgate.netthieme-connect.commdpi.comrsc.org.

Functionalization of Pre-functionalized Indole Precursors: An alternative approach involves synthesizing indole derivatives from precursors that already possess functionalization at the desired position. For example, regioselective electrophilic alkylation of tetrahydroindol-4(5H)-ones has been utilized to introduce substituents at the C5 and C7 positions of the resulting indole ring after subsequent oxidation core.ac.uk. Similarly, palladium-catalyzed coupling reactions of indole-4-O-triflates can directly introduce substituents at the C4 position, demonstrating control over benzene ring functionalization core.ac.uk.

Classical Indole Syntheses with Controlled Regiochemistry: Established methods like the Fischer indole synthesis, while classical, can be adapted to control regioselectivity based on the choice of phenylhydrazine and carbonyl precursors nih.govrsc.orgresearchgate.net. Variations in these methods allow for the synthesis of indoles with specific substituents on the benzene ring, which could include the C5 position.

Table 1: Representative Regioselective Functionalization Strategies for Indole Scaffolds

| Strategy/Method | Catalyst/Reagents | Substrate Type | Position Targeted | Typical Yield Range | Key Features | Reference(s) |

| Electrophilic Alkylation of Tetrahydroindolones | LDA, Alkyl Halides (e.g., MeI) | Tetrahydroindol-4(5H)-ones | C5, C7 | 59-89% | Regioselective alkylation controlled by base/conditions. Subsequent oxidation yields substituted indoles. | core.ac.uk |

| Pd-catalyzed Coupling of Indole Triflates | Pd catalyst, Ligand, Base | Indole-4-O-triflate | C4 | Varies | Direct functionalization of pre-functionalized benzene ring. | core.ac.uk |

| C-H Activation/Functionalization | Transition Metals (e.g., Rh, Ru, Pd) | Various Indole Derivatives | C2, C3, N1, Benzene | Good-Excellent | Direct functionalization, often requiring directing groups or specific catalysts for regiocontrol. | jpionline.orgresearchgate.netthieme-connect.commdpi.comrsc.org |

| Metal-free Three-component Domino Reaction | N/A (Metal-free) | Arylamine, Arylglyoxal, 4-Hydroxycoumarin/Pyrone | C2, C3 | Good-Excellent | Knoevenagel condensation followed by nucleophilic additions. Primarily C2/C3 functionalization. | semanticscholar.org |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is a critical step in developing robust and scalable synthetic routes for indole derivatives, ensuring high yields and purity. This involves systematically adjusting parameters such as catalysts, solvents, temperature, reaction time, and reagent stoichiometry.

Several studies highlight effective optimization strategies:

Catalyst and Solvent Optimization: The choice of catalyst and solvent system can significantly influence reaction efficiency and selectivity. For instance, the use of InCl₃ as a catalyst in a water-ethanol solvent mixture has been shown to provide excellent yields (up to 92%) for certain indole-related reactions under reflux conditions researchgate.net. Similarly, the optimization of catalyst loading (e.g., 10 mol%) and solvent composition (e.g., water-EtOH 8:2 ratio) is crucial for maximizing product formation researchgate.net. In other cases, metal-free conditions or specific organic catalysts like L-proline have been employed, with optimization focusing on catalyst loading (e.g., 5 mol%) and solvent choice (e.g., ethanol) to achieve good yields and control product distribution cmu.ac.th.

Temperature and Time Control: Reaction temperature and duration are fundamental parameters that impact reaction rates, product formation, and the potential for side reactions or degradation. For example, optimizing a reaction to 40 °C for 5 hours with a specific catalyst (I₂) in acetonitrile (B52724) yielded desired products in excellent yields (up to 99%) beilstein-journals.org. Conversely, increasing temperature beyond an optimal point can sometimes lead to the formation of impurities or decomposition products researchgate.net.

Design of Experiments (DoE) and Response Surface Methodology (RSM): More sophisticated optimization approaches like Design of Experiments (DoE) and Response Surface Methodology (RSM) allow for the simultaneous evaluation of multiple variables and their interactions. RSM has been used to identify optimal values for temperature and solvent composition (water content) to maximize product yield and minimize reaction time researchgate.net. These statistical methods provide a systematic way to explore the reaction parameter space and identify conditions that lead to the best outcomes.

Minimizing Side Reactions: In complex syntheses, optimizing conditions is also vital for suppressing unwanted side reactions. For example, in the synthesis of Sumatriptan (B127528) precursors, careful optimization of the indolization procedure was necessary to avoid the formation of by-products arising from electrophilic attack on the indole nucleus .

Table 2: Exemplary Optimization Studies in Indole Synthesis

| Target/Reaction Type | Optimization Goal | Optimized Conditions | Yield (%) | Purity (%) | Key Parameters Optimized | Reference(s) |

| Indole Derivative Synthesis (General) | Maximize yield and purity | InCl₃ (10 mol%), water-EtOH (8:2) mixture, reflux | 92 | High | Catalyst loading, solvent composition, temperature. | researchgate.net |

| Unsymmetrical Diindolylmethanes (DIMs) | Maximize yield, broad substrate scope | I₂ (10 mol%), MeCN, 40 °C, 5 h | 61-99 | Excellent | Catalyst type, solvent, temperature, reaction time. | beilstein-journals.org |

| Sumatriptan Precursor Synthesis | Suppress side reactions, improve purification | N-protected hydrazine (B178648) hydrochloride, optimized indolization procedure | 50 (oxalate) | N/A | N-protection strategy, reaction conditions to avoid benzylic attack. | |

| 3-Alkyl-indoles | Maximize yield, control mono/bis ratio | L-Proline (5 mol%), Ethanol, room temperature | 59-63 | N/A | Catalyst loading, solvent, reaction time. | cmu.ac.th |

| Indole-3-carbaldehyde / Bis(indolyl)methanes | Maximize yield of desired product | Ru catalyst, KtOBu, methanol/ethanol, specific irradiation/temperature, 18 h | 46-97 | Good-Excellent | Catalyst choice, base equivalents, reaction time, solvent, irradiation conditions. | acs.org |

| Indole Synthesis (RSM) | Maximize yield, minimize reaction time | Temperature = 72 °C, water content = 33% (in aqueous ethanol) | Good | N/A | Temperature, water content in solvent (using RSM). | researchgate.net |

Chemical Reactivity and Derivatization Chemistry of the 1h Indole 5 Ethanol Core

Fundamental Reaction Pathways

The core reactivity of 1H-Indole-5-ethanol can be understood through several fundamental reaction types that target either the indole (B1671886) ring system or the ethanol (B145695) substituent.

The 1H-Indole-5-ethanol molecule possesses two main sites susceptible to oxidation: the electron-rich indole ring and the primary alcohol of the ethanol side chain. wikipedia.org Due to the high electron density of the indole system, it is easily oxidized. wikipedia.org Simple oxidizing agents can selectively oxidize the indole ring to form oxindole (B195798) derivatives. wikipedia.org

The ethanol group can be oxidized to furnish the corresponding aldehyde, 1H-indole-5-acetaldehyde, or further to the carboxylic acid, 1H-indole-5-acetic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, oxidation of the related 1H-Indole-3-ethanol can yield either the aldehyde or the carboxylic acid. In a broader context, the oxidation of various indole derivatives has been extensively studied. For example, some peptide catalysts have been employed for the chemoselective and enantioselective oxidation of indoles. nih.gov

Table 1: Examples of Oxidation Reactions on Indole Derivatives

| Starting Material | Reagent(s) | Product(s) | Reference |

|---|---|---|---|

| Indole | N-Bromosuccinimide | Oxindole | wikipedia.org |

| 1H-Indole-3-ethanol,4-methoxy- | Potassium permanganate (B83412) or chromium trioxide | Corresponding aldehyde or carboxylic acid |

DIC = Diisopropylcarbodiimide

Reduction reactions of 1H-Indole-5-ethanol can target the indole nucleus. Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can reduce the pyrrole (B145914) part of the indole ring to yield the corresponding indoline (B122111) derivative. For instance, the reduction of 1H-Indole-3-ethanol,4-methoxy- can produce the corresponding indoline.

In cases where other reducible functional groups are present, such as a nitro group, selective reduction is possible. For example, 5-Nitro-1H-indole-2-carboxylic acid ethyl ester can be reduced to 5-Amino-1H-indole-2-carboxylic acid ethyl ester using palladium on carbon (Pd/C) with ammonium (B1175870) formate (B1220265) in ethanol. chemicalbook.com A patent describes the reduction of 3-indoleglyoxylic acid esters to tryptophols using alkali metal borohydrides, such as sodium borohydride (B1222165), in solvents like ethanol or isopropanol. google.com

The indole ring is highly reactive towards electrophiles, with substitution typically occurring at the C3 position due to the formation of a more stable cationic intermediate. wikipedia.orgchemicalbook.com However, since the substituent in 1H-Indole-5-ethanol is on the benzene (B151609) portion of the ring system, the directing effects of the indole nitrogen and the existing substituent influence the position of further substitution.

Generally, electrophilic substitution on the benzene ring of indole occurs only after the N1, C2, and C3 positions are substituted. wikipedia.org An exception arises under strongly acidic conditions where C3 is protonated, leading to electrophilic attack at the C5 position. wikipedia.orgnih.gov For a 5-substituted indole like 1H-Indole-5-ethanol, electrophilic attack is expected to occur at other available positions on the ring, such as C4, C6, or C7, depending on the reaction conditions and the nature of the electrophile. researchgate.net For example, the Vilsmeier-Haack reaction of 5-nitro-1H-indole results in formylation at the C3 position. d-nb.info

Table 2: Common Electrophilic Substitution Reactions on the Indole Ring

| Reaction Type | Reagent(s) | Typical Position of Attack | Reference |

|---|---|---|---|

| Nitration | Nitric mixture in acetic anhydride | C3 | nih.gov |

| Halogenation | Dilute halogens, NBS, NCS | C3 | nih.gov |

| Sulfonation | SO₃-pyridine complex | C3 | nih.gov |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | C3 | wikipedia.org |

NBS = N-Bromosuccinimide, NCS = N-Chlorosuccinimide, DMF = Dimethylformamide, POCl₃ = Phosphorus oxychloride

Reduction Reactions

Derivatization Strategies for Structural Modification

The presence of both the ethanol side chain and the indole nitrogen allows for targeted derivatization to modify the structure and properties of 1H-Indole-5-ethanol.

The primary alcohol of the ethanol group is a key site for derivatization. Besides oxidation, it can undergo esterification and etherification reactions. For example, reacting the hydroxyl group with acyl chlorides or carboxylic anhydrides would yield the corresponding esters. Similarly, ether derivatives can be prepared via reactions like the Williamson ether synthesis.

In a related context, the hydroxyl group of tryptophol (B1683683) derivatives can be modified to create a large number of bioactive compounds. nih.gov For instance, the hydroxyl group can be converted into a leaving group, which can then be displaced by various nucleophiles to introduce new functionalities. The synthesis of (2-phenyl-1H-indol-5-yl)-methanol, a compound with a hydroxymethyl group at the 5-position, highlights the utility of this functional handle in developing new antibacterial agents. nih.gov

The nitrogen atom of the indole ring is nucleophilic and can be substituted with various groups. This N-substitution is a common strategy to modify the biological and physical properties of indole-containing molecules. Typical reactions involve alkylation, acylation, or sulfonylation.

Alkylation can be achieved using alkyl halides in the presence of a base. For example, N-substituted indole derivatives can be prepared by reacting the parent indole with various alkyl or aryl halides. arkat-usa.org Similarly, acylation can be performed with acyl chlorides or anhydrides. Protecting the indole nitrogen with groups like Boc (tert-butyloxycarbonyl) is a common strategy in multi-step syntheses to prevent unwanted side reactions. scirp.org The synthesis of various N-substituted indole-3-carboxaldehydes has been reported, which are then used as precursors for more complex heterocyclic systems. srce.hr

Table 3: Examples of N-Substitution Reactions on Indole Derivatives

| Reagent Type | Example Reagent | Product Type | Reference |

|---|---|---|---|

| Alkyl Halide | Ethyl Bromide | N-Ethyl Indole | arkat-usa.org |

| Acyl Halide | Acetyl Chloride | N-Acetyl Indole | scirp.org |

| Alkylating Agent | 1,3-Dibromopropane | N-(3-bromopropyl)indole | d-nb.info |

Derivatization at Aromatic and Pyrrole Ring Positions

The reactivity of the indole ring system is governed by its electron-rich nature, making it highly susceptible to electrophilic aromatic substitution. wikipedia.orgpearson.com The pyrrole moiety is significantly more reactive than the fused benzene ring. wikipedia.org For the indole core in general, the position of greatest electron density and the preferred site for electrophilic attack is C3. wikipedia.orgpearson.com This high reactivity, estimated to be 10¹³ times greater than that of benzene, allows for substitutions to occur under mild conditions. wikipedia.org

For 1H-indole-5-ethanol, the C5 position is already occupied. The general reactivity pattern of indoles dictates that electrophilic substitution will still overwhelmingly favor the C3 position on the pyrrole ring. wikipedia.org Should the C3 position be blocked, substitution may occur at the N1 position or, less commonly, at C2. Electrophilic attack on the benzene portion of the molecule (positions C4, C6, and C7) typically requires more forcing conditions or occurs only after the more reactive sites on the pyrrole ring are substituted. wikipedia.org An important exception is when the reaction is conducted in strongly acidic conditions sufficient to protonate the C3 position, which deactivates it and directs the electrophile to the C5 position (or C4/C6 if C5 is occupied). wikipedia.orgnih.gov

While specific examples detailing the ring derivatization of 1H-indole-5-ethanol are not extensively documented, the expected reactions can be inferred from the known chemistry of closely related 5-substituted and C3-unsubstituted indoles.

Key Electrophilic Substitution Reactions:

Halogenation: The halogenation of indoles can be achieved using various reagents. For instance, N-bromosuccinimide (NBS) is commonly used for bromination, which would be expected to yield 3-bromo-1H-indole-5-ethanol. Enzymatic halogenation has also emerged as a method for selective C3-halogenation of indole derivatives. nih.govresearchgate.net For example, flavin-dependent halogenase (FDH) enzymes have been used for the C3-bromination of substrates like 5-hydroxyindole (B134679) and 5-methylindole. nih.gov

Nitration: Nitration of the indole ring can be complex due to the sensitivity of the ring to strong acids. However, reagents like nitric acid in sulfuric acid at low temperatures have been used to nitrate (B79036) indole derivatives, typically at available positions on the benzene ring, such as C6. For example, the nitration of 2,3-dimethyl-1H-indole-5-carboxylate introduces a nitro group at the 6-position.

Formylation: The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method for introducing a formyl group at the C3 position of indoles, a critical step in the synthesis of many complex molecules. orgsyn.orgekb.eg Applying this reaction to 1H-indole-5-ethanol would predictably yield 3-formyl-1H-indole-5-ethanol.

The table below summarizes representative derivatization reactions based on the established reactivity of the indole nucleus.

| Reaction Type | Typical Reagents | Expected Primary Product with 1H-Indole-5-ethanol | Position of Substitution |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-1H-indole-5-ethanol | C3 |

| Chlorination | Sulfuryl chloride (SO₂Cl₂) | 3-Chloro-1H-indole-5-ethanol | C3 |

| Iodination | Iodine, KI | 3-Iodo-1H-indole-5-ethanol | C3 |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | 3-Formyl-1H-indole-5-ethanol (Indole-5-ethanol-3-carboxaldehyde) | C3 |

| Mannich Reaction | CH₂O, Dimethylamine (HNMe₂) | 3-((Dimethylamino)methyl)-1H-indole-5-ethanol | C3 |

Formation of Complex Hybrid Molecules and Conjugates

The indole scaffold is a privileged structure in medicinal chemistry, and its incorporation into hybrid molecules and conjugates is a common strategy for developing new therapeutic agents. acs.orgajol.inforsc.org These complex molecules are often synthesized by combining the indole core with other pharmacologically active heterocyclic systems, such as pyrazole, isatin, benzimidazole, or chalcone (B49325) moieties. acs.orgajol.infopreprints.orgmdpi.com

The 1H-indole-5-ethanol molecule serves as a potential building block for such syntheses. Its utility can be realized through two main pathways: direct use of the indole nucleus in cyclization reactions or preliminary functionalization of the ethanol side-chain or the C3 position to create a reactive handle for subsequent coupling.

Pictet-Spengler and Related Cyclizations:

A cornerstone reaction in indole chemistry is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone to form a tetrahydro-β-carboline. nih.govwikipedia.org 1H-Indole-5-ethanol is a tryptophol analogue (an indole-β-ethanol), not a tryptamine (B22526). Therefore, it would not undergo a classical Pictet-Spengler reaction. However, it is a suitable substrate for the analogous oxa-Pictet-Spengler reaction , which uses an aryl-β-ethanol and condenses it with an aldehyde under acidic conditions to form a pyrano-indole ring system. wikipedia.org

Hybridization via Functionalized Intermediates:

A more versatile approach involves the chemical modification of the 1H-indole-5-ethanol core to generate intermediates that can readily participate in multicomponent reactions (MCRs) or condensation reactions. nih.govacs.orgdergipark.org.tr

Oxidation to Aldehyde: Oxidation of the primary alcohol in 1H-indole-5-ethanol would yield 2-(1H-indol-5-yl)acetaldehyde. This aldehyde could then serve as a key precursor in reactions like the synthesis of indole-chalcone hybrids, where it would be condensed with various acetophenones. preprints.org

Conversion to Amine: Conversion of the hydroxyl group to an amine would produce 5-(2-aminoethyl)-1H-indole, a tryptamine isomer. This transformation makes the molecule a suitable substrate for the classical Pictet-Spengler reaction, allowing for the construction of β-carboline systems. nih.govbeilstein-journals.org

Formylation at C3: As discussed previously, Vilsmeier-Haack formylation would produce indole-5-ethanol-3-carboxaldehyde. This C3-formylated indole is a highly valuable intermediate for building a wide array of hybrid molecules. For example, it can be condensed with aminopyrazoles to form pyrazole-indole hybrids acs.orgd-nb.info or with substituted phenylene diamines to create indole-benzimidazole conjugates. ajol.info

The table below illustrates the types of complex hybrid molecules that can be generated from functionalized indole precursors, which could be derived from 1H-indole-5-ethanol.

| Indole Precursor Type | Reaction Partner(s) | Reaction Type | Resulting Hybrid Scaffold | Reference Example |

|---|---|---|---|---|

| Indole-3-carboxaldehyde | 5-Aminopyrazoles | Condensation | Pyrazole-Indole | acs.orgd-nb.info |

| Indole-2-carbohydrazide | Isatin derivatives | Condensation | Isatin-Indole | mdpi.com |

| Indole-3-carbaldehyde | o-Phenylene diamine derivatives | Condensation/Cyclization | Indole-Benzimidazole | ajol.info |

| Indole-3-carbaldehyde | Substituted Acetophenones | Claisen-Schmidt Condensation | Indole-Chalcone | preprints.org |

| Indole, Aldehyde, 1,3-Dicarbonyl compound | Various | Multicomponent Reaction (MCR) | Poly-substituted Indoles | nih.govacs.org |

| Tryptamine (from Indole-ethanol) | Aldehyde (e.g., Secologanin) | Pictet-Spengler Reaction | Tetrahydro-β-carboline | nih.gov |

Biosynthetic Pathways and Enzymatic Transformations of Indole Containing Metabolites

Tryptophan-Dependent Biosynthetic Routes in Microorganisms

The majority of indole (B1671886) biosynthesis in microorganisms originates from L-tryptophan mdpi.comoup.comwikipedia.orgacs.org. This amino acid serves as the central building block for a diverse range of indole derivatives through several well-characterized metabolic routes.

The Indole-3-acetamide (B105759) (IAM) pathway is a significant route for the biosynthesis of indole-3-acetic acid (IAA), a crucial plant hormone nih.govfrontiersin.org. In this pathway, L-tryptophan is first converted to indole-3-acetamide (IAM) by the enzyme tryptophan monooxygenase (encoded by the iaaM gene) nih.govfrontiersin.orgresearchgate.net. Subsequently, IAM is hydrolyzed to IAA and ammonia (B1221849) by indole-3-acetamide hydrolase (encoded by the iaaH gene) nih.govfrontiersin.orgresearchgate.net. This pathway has been identified in various bacteria and fungi, highlighting its widespread importance in microbial metabolism nih.govfrontiersin.orgebi.ac.uk.

Another prominent tryptophan-dependent route is the Indole-3-pyruvic acid (IPA) pathway, also a key route for IAA biosynthesis nih.govjircas.go.jpoup.comresearchgate.net. This pathway begins with the conversion of L-tryptophan to indole-3-pyruvic acid (IPA) through the action of aminotransferases, such as Tryptophan Aminotransferase of Arabidopsis 1 (TAA1) and its homologs nih.govjircas.go.jpoup.com. IPA is then decarboxylated to indole-3-acetaldehyde (IAAld) by enzymes like indole-3-pyruvate decarboxylase nih.govresearchgate.netnih.gov. IAAld is subsequently converted to IAA by aldehyde dehydrogenases nih.govnih.gov. It is noteworthy that IPA and IAAld are relatively unstable and can spontaneously convert into indole-3-lactic acid (ILA) and indole-3-ethanol (tryptophol), respectively nih.gov. Tryptophol (B1683683), also known as indole-3-ethanol, is an indole derivative with biological relevance wikipedia.org.

The Tryptamine (B22526) (TAM) pathway involves the decarboxylation of L-tryptophan to tryptamine, catalyzed by tryptophan decarboxylase (TDC) mdpi.comnih.govwikipedia.orgontosight.ai. Tryptamine can then be further metabolized, often via amine oxidases, to indole-3-acetaldehyde (IAAld), which is subsequently converted to IAA nih.gov. Tryptamine itself serves as a precursor for various plant secondary metabolites and is found in the gut microbiome mdpi.comwikipedia.org. Other related mechanisms, such as the tryptophan side-chain oxidase (TSO) pathway, also contribute to indole metabolism researchgate.net.

Indole-3-pyruvic Acid Pathway (IPA/IPyA)

Tryptophan-Independent Biosynthesis in Microorganisms

While tryptophan-dependent pathways are extensively studied, the existence and significance of tryptophan-independent biosynthetic routes for indole compounds in microorganisms are less defined in the current literature. Research has primarily focused on the conversion of tryptophan into various indole derivatives mdpi.comoup.comwikipedia.orgacs.org.

Biocatalytic Approaches and Enzyme Engineering for Indole Compound Production

The field of biocatalysis, leveraging enzymes and whole microbial cells, has emerged as a powerful strategy for the synthesis of complex molecules, including pharmaceuticals and fine chemicals acs.orgswissbiotech.orgacs.orgnih.gov. The inherent selectivity and efficiency of enzymes make them attractive tools for producing specific indole derivatives.

Enzymes involved in the aforementioned indole biosynthetic pathways, such as tryptophanase, tryptophan monooxygenase, indole-3-acetamide hydrolase, aminotransferases, decarboxylases, and aldehyde dehydrogenases, represent potential targets for biocatalytic applications mdpi.comacs.orgnih.govfrontiersin.orgresearchgate.netnih.gov. Furthermore, enzyme engineering, including directed evolution, can be employed to tailor enzymes for improved activity, specificity, and stability, enabling the production of specific indole compounds like 1H-Indole-5-ethanol acs.orgacs.org.

While direct biocatalytic routes for 1H-Indole-5-ethanol are not extensively documented, the principles of modifying indole metabolism pathways or utilizing enzymes capable of introducing specific substituents, such as at the 5-position of the indole ring, offer promising avenues jircas.go.jpwikipedia.orgplos.orgnih.govresearchgate.nettubitak.gov.trresearchgate.netluc.eduorgsyn.org. For instance, enzymes that catalyze hydroxylation or other modifications at specific positions on the indole ring could be engineered or discovered to produce 5-substituted indole derivatives. The development of chemoenzymatic strategies, combining biocatalytic steps with traditional chemical synthesis, also presents a viable approach for accessing complex indole structures.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for resolving complex molecular structures by establishing correlations between different nuclei. For 1H-Indole-5-ethanol, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provide critical insights into the connectivity of protons and carbons.

HSQC Spectroscopy: This technique correlates protons directly bonded to carbons, allowing for the assignment of proton signals to their directly attached carbon atoms. For 1H-Indole-5-ethanol, an HSQC spectrum would map each proton signal to its corresponding carbon, confirming the presence of methylene (B1212753) (-CH2-) and methine (-CH-) groups within the ethanol (B145695) side chain and the various CH and CH2 units of the indole (B1671886) ring. For instance, a CH2 group in the ethanol side chain would show a correlation between its proton signal and the carbon signal of that methylene group. acdlabs.comresearchgate.nethmdb.caresearchgate.netustc.edu.cn

HMBC Spectroscopy: HMBC is crucial for establishing longer-range correlations (typically two or three bonds) between protons and carbons. This experiment is particularly valuable for confirming the attachment points of substituents and elucidating quaternary carbons. For 1H-Indole-5-ethanol, HMBC would be used to confirm the attachment of the ethanol group to the C5 position of the indole ring by observing correlations between protons on the ethanol side chain and carbons within the indole core, and vice versa. It can also help in assigning signals to specific carbons in the indole ring system by correlating protons on one part of the ring to carbons in another. acdlabs.comresearchgate.netresearchgate.netustc.edu.cndergipark.org.trnih.govipb.pt

These 2D NMR experiments, when used in conjunction with 1D NMR data, provide a robust framework for unequivocally determining the structure of 1H-Indole-5-ethanol.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the exact elemental composition of a molecule. For 1H-Indole-5-ethanol, with a molecular formula of C₁₀H₁₁NO, HRMS can confirm this composition by matching the experimentally determined exact mass to the calculated theoretical mass. The calculated monoisotopic mass for C₁₀H₁₁NO is approximately 161.08406 Da. nih.gov HRMS measurements with a mass accuracy of less than 5 ppm are typically used to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules. In ESI-MS, 1H-Indole-5-ethanol would typically be ionized to form a protonated molecular ion, [M+H]⁺. The resulting mass spectrum would show a prominent peak corresponding to this ion, confirming the molecular weight. For 1H-Indole-5-ethanol, this would be observed around m/z 162.09. rsc.orgresearchgate.netresearchgate.netopenagrar.dersc.org ESI is often coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves fragmenting a selected precursor ion (e.g., the [M+H]⁺ ion of 1H-Indole-5-ethanol) and analyzing the resulting product ions. This fragmentation pattern provides structural information. While specific MS/MS data for 1H-Indole-5-ethanol is not explicitly detailed in the provided search results, general fragmentation patterns for indole derivatives and ethanol can offer insight. Indole rings often fragment through cleavage of bonds within the ring or loss of substituents. The ethanol side chain can undergo typical alcohol fragmentations, such as alpha-cleavage or dehydration. researchgate.netresearchgate.netuab.edumiamioh.edu For instance, the loss of water (H₂O) or ethylene (B1197577) (C₂H₄) from the ethanol side chain might be observed.

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify functional groups within 1H-Indole-5-ethanol by analyzing the absorption of infrared light. Characteristic absorption bands would be expected for the indole ring and the ethanol moiety.

Indole Ring: The indole ring system typically exhibits C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹), C=C stretching vibrations (around 1500-1600 cm⁻¹), and C-N stretching vibrations. The N-H stretching vibration of the indole nitrogen is usually observed as a sharp band around 3400-3500 cm⁻¹. dergipark.org.trrsc.orgrsc.orgresearchgate.netdocbrown.info

Ethanol Moiety: The presence of the ethanol group (-CH₂CH₂OH) would be indicated by several key absorptions:

A broad O-H stretching band, typically centered around 3200-3600 cm⁻¹, due to intermolecular hydrogen bonding. docbrown.infoopen.edu

C-H stretching vibrations for the methylene groups (-CH₂-) in the aliphatic region (around 2850-2960 cm⁻¹). rsc.orgresearchgate.netdocbrown.info

C-O stretching vibration for the primary alcohol, usually found in the range of 1050-1075 cm⁻¹. docbrown.info

O-H bending vibrations, typically observed around 1350-1420 cm⁻¹. docbrown.info

The specific positions and intensities of these bands in the FT-IR spectrum serve as a fingerprint for 1H-Indole-5-ethanol, aiding in its identification and confirmation. researchgate.netresearchgate.netustc.edu.cnipb.ptopenagrar.dersc.orgdocbrown.infoopen.edunist.govnist.gov

Computational Chemistry and Theoretical Modeling of 1h Indole 5 Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a quantum mechanical modeling method used to investigate the electronic structure of materials. It provides a way to calculate the ground state energy of a system and is widely employed to predict molecular properties. For 1H-Indole-5-ethanol, DFT calculations would typically focus on its electronic distribution, orbital energies, and electrostatic potential.

Molecular Electrostatic Potential (MEP) maps visualize the distribution of electron density and electrostatic potential across a molecule's surface. These maps highlight regions that are electron-rich (typically shown in red) and electron-deficient (shown in blue), indicating potential sites for nucleophilic and electrophilic attacks, respectively ajchem-a.comcumhuriyet.edu.trwuxiapptec.com. For indole (B1671886) derivatives, MEP maps often reveal electron-rich areas on the aromatic rings and electron-deficient regions around electronegative atoms like oxygen or nitrogen, depending on their electronic environment ajchem-a.comcumhuriyet.edu.tr. Such analyses are vital for predicting intermolecular interactions and reaction pathways.

Molecular Orbital Analysis (HOMO-LUMO)

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are computational methods that model the physical movements of atoms and molecules over time. By simulating the trajectories of atoms, MD can provide insights into the dynamic behavior of molecules, their conformational changes, and their interactions with their environment, such as solvents or biological targets. For 1H-Indole-5-ethanol, MD simulations could explore its behavior in solution, its interaction with lipid bilayers, or its binding to protein targets. Studies on related systems, such as the effect of ethanol (B145695) on lipid nanoparticles or protein stability, demonstrate the utility of MD in understanding molecular dynamics and interactions mdpi.comscirp.orgnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational approach that correlates the chemical structure of molecules with their biological or physicochemical activity. By analyzing a series of compounds, QSAR models can identify key structural features responsible for a particular activity and predict the activity of new, un-synthesized molecules. While no direct QSAR studies specifically on 1H-Indole-5-ethanol were found, QSAR has been applied to other indole derivatives to explore their biological activities, such as anti-tumor properties nih.govresearchgate.netmdpi.com or as tyrosinase inhibitors nih.gov. These studies highlight the potential for QSAR to guide the design of indole-based compounds with desired properties.

Intermolecular Interactions and Non-Covalent Analyses (e.g., NCI, RDG, ELF, LOL)

Analyzing intermolecular interactions is crucial for understanding molecular recognition, crystal packing, and biological activity. Methods like the Non-Covalent Interaction (NCI) index, Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are used to visualize and quantify various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking researchgate.neteurjchem.comnih.govmdpi.comresearchgate.net. These analyses help map out the nature and strength of interactions between molecules or within a molecule's crystal structure. For indole derivatives, these methods can reveal hydrogen bonding networks involving the indole NH group or interactions of the side chains with surrounding molecules researchgate.netmdpi.comresearchgate.netmdpi.com.

Prediction of Reactivity Indices and Chemical Stability

Computational methods can predict various reactivity indices, such as Fukui functions or atomic charges, which help identify the most reactive sites within a molecule. These indices, often derived from DFT calculations, provide insights into where a molecule is most likely to undergo chemical reactions, such as nucleophilic or electrophilic attack. Chemical stability can be inferred from factors like the HOMO-LUMO gap and the presence of stabilizing interactions. For 1H-Indole-5-ethanol, understanding these indices would be key to predicting its behavior in synthetic transformations or its stability under various conditions wuxibiology.comnih.govderpharmachemica.com. For example, studies on other indole derivatives have used DFT to predict reactivity sites and chemical stability by analyzing Mulliken atomic charges and energy gaps ajchem-a.comajchem-a.com.

Based on the comprehensive search conducted, no specific molecular docking studies for the compound "1H-Indole-5-ethanol" were found in the provided scientific literature. The search results primarily focused on various other indole derivatives and their molecular docking analyses against different biological targets, but did not yield direct research findings or data tables pertaining to 1H-Indole-5-ethanol.

Therefore, it is not possible to generate the requested content for the section "6.6. Molecular Docking Studies" focusing solely on 1H-Indole-5-ethanol, as the necessary specific research data is unavailable from the search results.

As no such specific research was found, the article section cannot be generated.

Diverse Research Applications of 1h Indole 5 Ethanol and Indole Derivatives Non Medical Focus

Applications in Advanced Materials Science

Indole (B1671886) derivatives have garnered attention for their utility in developing advanced materials, leveraging their unique electronic and structural properties.

Indole derivatives serve as valuable building blocks and functional units in polymer science. The incorporation of indole moieties into polymer backbones can impart desirable properties such as enhanced thermal stability, fluorescence, and electrical conductivity. For instance, N-phenyl-1H-indole-5-carboxamide has demonstrated room-temperature phosphorescence (RTP) when immobilized in poly(vinyl alcohol) (PVA) films, suggesting potential applications in sensing and optical materials mdpi.comresearchgate.net. Research has also explored indole-based functional polymers synthesized via catalyst-free coupling reactions, yielding materials with high molecular weights, good thermal stability (decomposition temperatures above 377 °C), and strong solid-state fluorescence researchgate.netresearchgate.net. Indole itself has been investigated as a sustainable aromatic unit for biopolyesters, offering enhanced durability and recyclability mdpi.com. Furthermore, poly(indole-5-carboxylic acid) films have been synthesized electrochemically, indicating potential for conductive polymer applications chemicalbook.com.

Nanoparticles are increasingly employed as catalysts or supports for the synthesis and functionalization of indole derivatives. For example, biosynthesized ZnO-CaO nanoparticles have been utilized as efficient catalysts for the synthesis of various indole derivatives google.com. Similarly, copper/nickel oxide (Cu/NiO) nanoparticles, prepared using plant extracts, have served as catalysts in the synthesis of isatin-based chalcones, which are indole derivatives with potential anticancer activity nih.gov. Gold nanoparticles (Au NPs) supported on electrospun polyvinylpyrrolidone (B124986) (PVP) fibers have demonstrated catalytic activity in the synthesis of 2-phenyl-1H-indole via intramolecular cyclisation mdpi.com. Indene derivatives, structurally related to indoles, are also being explored in nanotechnology for their ability to form stable complexes with metal nanoparticles, leading to applications in nanoscale catalysts and sensors . Indole derivatives also function as ligands in various catalytic systems, influencing reaction selectivity and efficiency researchgate.netwikipedia.org.

Polymer Chemistry and Composites

Role in Environmental and Agricultural Contexts

The indole scaffold plays a significant role in environmental protection and agricultural advancement, particularly in corrosion inhibition and plant growth regulation.

Indole derivatives have emerged as effective organic corrosion inhibitors for various metals, particularly mild steel and copper, in acidic environments. These compounds function by adsorbing onto the metal surface, forming a protective barrier that hinders corrosive attack. Studies have employed electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, alongside weight loss measurements and theoretical calculations (DFT), to evaluate their performance mdpi.comatamanchemicals.comwikipedia.orgmdpi.comchemdad.comaksci.com.

Inhibition Efficiency: Various indole derivatives have demonstrated high inhibition efficiencies. For instance, indole-5-carboxylic acid has shown up to 95% protection efficiency for copper in sulfuric acid solution at a concentration of 4×10⁻³ M researchgate.net. 5-Aminoindole has been reported as an effective inhibitor for mild steel corrosion in hydrochloric acid, achieving 90% inhibition efficiency at a concentration of 1 × 10⁻² M mdpi.com. Other studies have reported high efficiencies for derivatives like 6-benzyloxyindole (B15660) (76.2% at 90 ppm) and related compounds .

Mechanism of Inhibition: These indole derivatives typically act as mixed-type inhibitors, influencing both anodic and cathodic reactions. Their adsorption on metal surfaces often follows Langmuir or Temkin isotherms, indicating a chemisorption or physisorption process driven by interactions between the heteroatoms (nitrogen, oxygen) and π-electron systems of the indole ring with the metal surface atamanchemicals.comwikipedia.orgmdpi.comchemdad.com. Theoretical studies using DFT have further elucidated the role of electron-donating groups in enhancing the corrosion inhibition capability of indole derivatives nih.gov.

Indole derivatives are central to plant physiology, acting as crucial plant hormones (auxins) that regulate growth and development. Indole-3-acetic acid (IAA) is the primary naturally occurring auxin, but other related compounds like indole-3-butyric acid (IBA) and indole-3-ethanol (tryptophol) also exhibit auxin activity and influence plant growth google.comazonano.comresearchgate.netacs.org.

Plant-Microbe Signaling: Indole compounds, including IAA and indole-3-ethanol, serve as signaling molecules in plant-microbe interactions. They can mediate communication between plants and symbiotic bacteria, influencing nutrient uptake and plant defense mechanisms.

Corrosion Inhibition Studies

Research on Intercellular Signaling and Biological System Modulation (in vitro/in vivo non-human, non-clinical)

Indole and its derivatives play significant roles as intercellular signaling molecules in microbial communities and can modulate biological systems in non-human contexts.

Microbial Signaling: Indole is a well-characterized intercellular signal molecule produced by a wide variety of bacteria. It regulates diverse physiological processes, including spore formation, plasmid stability, drug resistance, biofilm formation, and virulence atamanchemicals.com. Indole derivatives, such as indole-3-ethanol (tryptophol), have also been identified as signaling molecules that can influence fungal morphogenesis and bacterial physiology, exhibiting antibacterial and anti-fungal activities. In Klebsiella pneumoniae, indole has been shown to modulate virulence factor expression and metabolic pathways, impacting pathogenicity.

Modulation of Biological Systems: Indole-3-ethanol has been investigated for its effects on gut barrier function in non-human models, where it can decrease intestinal permeability by modulating tight and adherens junctions, potentially via aryl hydrocarbon receptor (AhR) activation. Indole itself can also affect host health by modulating the intestinal microbiota and immune responses mdpi.com.

Compound List

1H-Indole-5-ethanol (281232-81-3)

Indole

Indole-3-acetic acid (IAA)

Indole-3-butyric acid (IBA)

Indole-3-ethanol (Tryptophol)

Indole-5-carboxylic acid

5-Aminoindole

Ethyl 3-formyl-1H-indol-2-carboxylate (FIC)

2-(4-methoxyphenyl)-2,4-dihydropyrrolo [3,4-b]indol-3-ol (MPI)

6-Benzyloxyindole

3-Methylindole

N-phenyl-1H-Indole-5-carboxamide (Ind-CA)

N-1H-indole-5-ylbenzamide (Ind-BA)

Isatin (1H-indole-2,3-dione)

Indoline (B122111) (2,3-dihydro-1H-indole)

Indene derivatives (general class)

Various other indole derivatives (e.g., 5-chloro-, 5-bromo-, 4-chloro-IAA, etc.)

This review highlights the broad utility of indole derivatives in materials science, environmental applications, and agricultural contexts, underscoring the potential for further research and development, even in the absence of extensive specific data on 1H-Indole-5-ethanol itself.

Microbial Communication and Physiology

Indole and its derivatives are recognized as potent signaling molecules that profoundly influence bacterial physiology and inter-species communication. These compounds play a critical role in regulating bacterial behaviors such as biofilm formation, motility, virulence factor production, and antibiotic resistance. Indole acts as an inter- and intra-cellular signal, modulating gene expression and coordinating collective behaviors within microbial communities, a process known as quorum sensing (QS).

The impact of indole extends to regulating bacterial responses to environmental stresses, including acid and antibiotic resistance, and the formation of persistent cells frontiersin.orguaeh.edu.mx. Indole-3-ethanol, a related indole derivative, has been identified as a quorum-sensing signal that controls fungal morphogenesis and can inhibit biofilm formation and virulence in bacteria like Shigella sonnei asm.org.

Table 1: Indole Derivatives and Microbial Modulation

| Indole Derivative/Class | Target Bacteria/System | Observed Effect | Reference(s) |

| Indole | Various bacteria | QS signal, regulates physiology, biofilm, virulence, antibiotic resistance | frontiersin.orgfrontiersin.orgnih.govfrontiersin.orguaeh.edu.mxresearchgate.netwikipedia.org |

| Indole | E. coli | Reduces motility | nih.gov |

| Indole | P. aeruginosa | Reduces virulence factors (e.g., pyocyanin, rhamnolipid) | frontiersin.org |

| Indole | EHEC | Reduces biofilm, motility, attachment; repels | frontiersin.org |

| Indole | S. aureus | Reduces pathogenicity | frontiersin.org |

| Indole | L. monocytogenes | Diminishes virulence (reduces motility/aggregation) | nih.gov |

| Indole | Klebsiella spp. | Mitigates cytotoxicity (suppresses toxin production) | nih.gov |

| Indole | Acinetobacter oleivorans | Inhibits QS, destabilizes QS receptor | researchgate.net |

| Indole | Serratia marcescens | Inhibits QS, biofilm formation, motility | frontiersin.orgresearchgate.net |

| 5-fluoroindole | S. marcescens | Inhibits QS, biofilm formation, motility | frontiersin.org |

| 6-fluoroindole | S. marcescens | Inhibits QS, biofilm formation, motility; suppresses lipase, protease, EPS | frontiersin.org |

| 7-methylindole | S. marcescens | Inhibits QS, biofilm formation, motility; suppresses lipase, protease, EPS | frontiersin.org |

| 5-iodoindole | S. marcescens | Inhibits QS, biofilm formation, motility | frontiersin.org |

| 5-methylindole | S. marcescens | Inhibits QS, biofilm formation, motility | frontiersin.org |

| 7-hydroxyindole | A. baumannii | Reduces expression of abaI and abaR (QS genes); inhibits/eradicates biofilm | asm.orgasm.org |

| Indole-3-ethanol | Shigella sonnei | Inhibits biofilm formation and virulence | asm.org |

Enzyme Modulation and Receptor Interaction Studies

The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, frequently employed in the design of molecules that interact with specific enzymes and cellular receptors. Indole derivatives have been synthesized and studied as ligands for various neurotransmitter receptors, including serotonin (B10506) and dopamine (B1211576) receptors, by penetrating their hydrophobic microdomains mdpi.comcapes.gov.bracs.org. For instance, D2AAK5, an indole derivative, was identified as a serotonin receptor ligand with a beneficial effect on memory processes mdpi.com. Similarly, certain 3-phenylazepino[5,4,3-c,d]indole derivatives demonstrated binding affinity to dopamine D-1 and D-2 receptors, with compound 5b showing particular potency and selectivity for the D-1 receptor capes.gov.br.

Beyond receptor interactions, indole derivatives are explored for their capacity to modulate enzyme activity. They have been investigated as non-competitive antagonists for receptors like GluK2 researchgate.net. In the realm of enzyme inhibition, indole-based compounds have shown promise. For example, indole-oxadiazole derivatives have been evaluated as inhibitors of 5-Lipoxygenase (5-LOX), with one compound (4bf) exhibiting significant potency and favorable docking interactions with the enzyme's active site researchgate.net. Similarly, 3-ethyl-1H-indole derivatives have been studied as inhibitors of Cyclooxygenase-2 (COX-2), demonstrating effective inhibition and strong binding affinities to the target protein ajchem-a.com. Furthermore, indole derivatives have been designed to target estrogen receptor alpha (ERα), with certain compounds showing potent inhibitory activity mdpi.com.

Table 2: Indole Derivatives and Enzyme/Receptor Interactions

| Indole Derivative/Scaffold | Target | Activity/Interaction | Key Finding/Metric | Reference(s) |

| Indole scaffold | Serotonin receptors (5-HT1A, 5-HT2A) | Ligand binding | Penetrates hydrophobic microdomain | mdpi.com |

| D2AAK5 | Serotonin receptors (5-HT1A, 5-HT2A) | Ligand binding | Beneficial effect on memory processes | mdpi.com |

| 3-phenylazepino[5,4,3-c,d]indole derivatives | Dopamine D-1 receptors | Ligand binding | Compound 5b: Ki = 1.8 µM (D-1) | capes.gov.br |

| 3-phenylazepino[5,4,3-c,d]indole derivatives | Dopamine D-2 receptors | Ligand binding | Compound 5b: Ki = 8.9 µM (D-2) | capes.gov.br |

| Cyanoindole derivatives | Dopamine D4 receptor | Partial Agonist | Selective recognition | acs.org |

| Indole derivatives | GluK2 receptor | Non-competitive antagonist | Interacts with transduction domain | researchgate.net |

| Indole-oxadiazole derivatives (e.g., Compound 37) | Estrogen Receptor alpha (ERα) | Inhibition | IC50 = 5.27 µM | mdpi.com |

| Indolyloxadiazoles (e.g., 4bf) | 5-Lipoxygenase (5-LOX) | Inhibitor | IC50 = 18.78 µg/ml; Docking score -9.1 Kcal/mol | researchgate.net |

| 3-Ethyl-1H-Indole derivatives (e.g., IIb) | Cyclooxygenase-2 (COX-2) | Inhibitor | Binding affinity -11.35 kcal/mol | ajchem-a.com |

Investigation of Biological Activities in Non-Human Models (e.g., nematicidal activity)

In the field of chemical ecology, indole and its derivatives are also investigated for their roles in insect behavior. Indole can function as a kairomone, a chemical signal emitted by one organism that benefits another, with potential applications in insect control nih.gov. It is also identified as a volatile compound in dung, studied for its influence on the foraging behavior of dung beetles nzdr.ru. Research is also exploring compounds that interact with insect olfactory receptors, such as Orco ion channels, to disrupt host-seeking behavior in various insect species, including mosquitoes google.com. While specific nematicidal activity for 1H-Indole-5-ethanol is not detailed in the provided literature, the broader applications of indole derivatives in agriculture and insect interactions underscore their importance in non-human biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-Indole-5-ethanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 1H-Indole-5-ethanol typically involves catalytic reduction of its carbonyl precursor (e.g., 1H-Indole-5-carboxaldehyde) using agents like sodium borohydride or lithium aluminum hydride. Reaction conditions such as solvent polarity (e.g., ethanol vs. tetrahydrofuran), temperature (0–25°C), and catalyst stoichiometry significantly impact yield and purity. For example, polar aprotic solvents may enhance reduction efficiency but require rigorous moisture control to avoid side reactions .

Q. How can researchers safely handle 1H-Indole-5-ethanol in laboratory settings?

- Methodological Answer : Safety protocols include:

- Use of PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact.

- Conducting reactions in a fume hood to avoid inhalation of volatile intermediates.

- Proper waste segregation (e.g., halogenated vs. non-halogenated solvents) for disposal via certified hazardous waste services.

Emergency protocols for spills should involve neutralization with inert adsorbents (e.g., vermiculite) and immediate ventilation .

Q. What spectroscopic techniques are most effective for characterizing 1H-Indole-5-ethanol?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm the ethanol side chain (δ 3.6–3.8 ppm for CHOH) and indole aromatic protons.

- FT-IR : O-H stretching (~3200–3600 cm) and C-O vibrations (~1050 cm).

- Mass Spectrometry : ESI-MS for molecular ion [M+H] and fragmentation patterns to validate structural integrity.

Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of 1H-Indole-5-ethanol for chiral studies?

- Methodological Answer : Asymmetric synthesis via biocatalysts (e.g., alcohol dehydrogenases) or chiral auxiliaries (e.g., Evans’ oxazolidinones) can enhance enantioselectivity. Reaction parameters such as pH (6–8 for enzyme activity), co-solvents (e.g., glycerol for enzyme stabilization), and temperature (25–37°C) must be systematically optimized. Chiral HPLC or circular dichroism (CD) should validate enantiomeric excess (ee) ≥ 95% .

Q. What strategies resolve contradictions in biological activity data for 1H-Indole-5-ethanol analogs?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or compound stability. Mitigation steps include:

- Replicating experiments across independent labs.

- Validating compound stability via LC-MS under assay conditions (e.g., pH, temperature).

- Applying statistical rigor (e.g., ANOVA with post-hoc tests) to differentiate signal from noise .

Q. How can computational modeling predict the reactivity of 1H-Indole-5-ethanol in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) and transition states. Molecular docking studies (AutoDock Vina) predict binding affinities to biological targets. Validate predictions with small-scale exploratory syntheses and kinetic studies (e.g., monitoring via in-situ IR) .

Q. What are the best practices for designing a structure-activity relationship (SAR) study on 1H-Indole-5-ethanol derivatives?

- Methodological Answer :

- Variable Selection : Systematically modify substituents (e.g., halogens, methyl groups) on the indole ring and ethanol chain.

- Assay Design : Use standardized assays (e.g., MIC for antimicrobial studies) with positive/negative controls.

- Data Analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .

Q. How should researchers address low reproducibility in synthetic yields of 1H-Indole-5-ethanol?

- Methodological Answer : Investigate:

- Purity of Reagents : Test batches of starting materials via GC-MS.

- Moisture/Oxygen Sensitivity : Use Schlenk lines for air-sensitive steps.

- Catalyst Activation : Pre-activate catalysts (e.g., Pd/C under H) and monitor reaction progress via TLC/GC .

Methodological Resources

- Structural Refinement : SHELXL for crystallographic data refinement (twinning, high-resolution) .

- Data Reporting : Include raw data tables in appendices and processed data in main text, per IB Extended Essay standards .

- Ethical Compliance : Document anonymization protocols for human subject data (if applicable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products